molecular formula C17H17NO4 B12794596 2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid CAS No. 4560-43-4

2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid

Cat. No.: B12794596
CAS No.: 4560-43-4
M. Wt: 299.32 g/mol
InChI Key: JLCMOHOGRGMOEG-UHFFFAOYSA-N
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Description

2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid is an organic compound with a complex structure that includes an acetylamino group, a benzyloxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Acetylation: Introduction of the acetyl group to the amino group.

    Benzyloxylation: Introduction of the benzyloxy group.

    Methylation: Introduction of the methyl group.

    Carboxylation: Introduction of the carboxylic acid group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds with the addition of water.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzyloxy group may yield a benzaldehyde derivative, while hydrolysis of the acetylamino group may yield an amino acid derivative.

Scientific Research Applications

2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group may interact with enzymes or receptors, while the benzyloxy group may enhance the compound’s binding affinity and specificity. The methyl group may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)-3-(methoxy)-4-methylbenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(Amino)-3-(benzyloxy)-4-methylbenzoic acid: Similar structure but without the acetyl group.

    2-(Acetylamino)-3-(benzyloxy)-4-ethylbenzoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-(Acetylamino)-3-(benzyloxy)-4-methylbenzoic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

4560-43-4

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-acetamido-4-methyl-3-phenylmethoxybenzoic acid

InChI

InChI=1S/C17H17NO4/c1-11-8-9-14(17(20)21)15(18-12(2)19)16(11)22-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

JLCMOHOGRGMOEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)NC(=O)C)OCC2=CC=CC=C2

Origin of Product

United States

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